5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Descripción
5-{[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 1,3-benzodioxole-linked 1,2,4-oxadiazole moiety and a 2-methoxyphenyl group. This structure combines multiple pharmacophoric elements:
- Pyrazolo[1,5-a]pyrazinone core: Known for its role in kinase inhibition and anticancer activity .
- 1,2,4-Oxadiazole: Enhances metabolic stability and bioactivity through electron-withdrawing effects .
- 1,3-Benzodioxole: A privileged scaffold in medicinal chemistry, often associated with improved binding affinity and pharmacokinetics .
- 2-Methoxyphenyl: Modulates electronic properties and influences target selectivity .
Synthesis of this compound likely involves multi-step protocols, such as cycloaddition for oxadiazole formation followed by pyrazolo[1,5-a]pyrazine ring closure via amide formation and dehydration .
Propiedades
IUPAC Name |
5-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O5/c1-30-18-5-3-2-4-15(18)16-11-17-23(29)27(8-9-28(17)25-16)12-21-24-22(26-33-21)14-6-7-19-20(10-14)32-13-31-19/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOSDGAZPNNUGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Key Observations :
- Compared to pyrazolo[1,5-a]pyrimidines (e.g., compound 6m), the pyrazinone core in the target compound may alter solubility and hydrogen-bonding capacity due to the additional oxygen atom .
Pharmacological Activities
Anticancer Activity
Anti-inflammatory and Immunomodulatory Effects
- Pyrazolo[1,5-a]quinoxaline Derivatives: Exhibit TLR7 antagonism (IC₅₀ = 8.2 µM) with alkyl chain modifications optimizing activity . The target compound’s benzodioxole may similarly modulate TLR pathways.
Structure-Activity Relationships (SAR)
- Oxadiazole Substituents : Electron-withdrawing groups (e.g., benzodioxole in the target compound) improve stability and binding to kinase ATP pockets .
- Methoxy Groups : 2-Methoxyphenyl in the target compound may mimic tyrosine residues in kinase targets, enhancing selectivity .
- H-Bonding Capacity: The target compound has 1 H-bond donor and 6 acceptors, similar to CAS 2108270-49-9, but fewer than pyrazolo[1,5-a]pyrimidines with amino groups (e.g., compound 6m: 2 donors, 7 acceptors) .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | CAS 2108270-49-9 | Compound 6m |
|---|---|---|---|
| Molecular Weight | ~443 g/mol | 337.33 g/mol | ~450 g/mol |
| LogP (Predicted) | ~2.8 (moderate lipophilicity) | ~2.5 | ~3.2 |
| H-Bond Donors/Acceptors | 1 / 6 | 1 / 6 | 2 / 7 |
| Solubility | Low (oxadiazole reduces polarity) | Moderate | Low (trimethoxy group) |
Implications : The benzodioxole group in the target compound may improve blood-brain barrier penetration compared to methyl-oxadiazole analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
